LRRK2 inhibitor 1

Parkinson's disease LRRK2 kinase biochemical assay

Procure LRRK2 inhibitor 1 (LRRK2-IN-1) as your definitive pharmacological tool for interrogating LRRK2-mediated signaling. This extensively validated, ATP-competitive inhibitor demonstrates nanomolar potency against both wild-type (IC50 13 nM) and the pathogenic G2019S mutant (IC50 6 nM) kinases. It is the essential reference compound for benchmarking novel inhibitors, enabling rigorous comparative studies on structure-activity relationships and cellular phenotypes. Its unique induction of LRRK2 relocalization into aggregate structures provides a distinct readout for probing scaffolding functions, making it irreplaceable for specific mechanistic studies. Ensure experimental reproducibility by choosing this well-characterized standard, but note its use is optimal below 10 µM to avoid off-target effects. Ideal for generating control datasets in peripheral cell lines and validating pharmacodynamic assays in tissues like kidney.

Molecular Formula C20H23N5O4
Molecular Weight 397.4 g/mol
Cat. No. B2725292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRRK2 inhibitor 1
Molecular FormulaC20H23N5O4
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1C=CN2)NC3=C(C=C(C=C3)C(=O)N4CCOCC4)OC
InChIInChI=1S/C20H23N5O4/c1-3-29-18-14-6-7-21-17(14)23-20(24-18)22-15-5-4-13(12-16(15)27-2)19(26)25-8-10-28-11-9-25/h4-7,12H,3,8-11H2,1-2H3,(H2,21,22,23,24)
InChIKeyOTTOCUYGSZUQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





LRRK2 Inhibitor 1 (LRRK2-IN-1): Potent and Selective LRRK2 Kinase Inhibitor for Parkinson's Disease Research Procurement


LRRK2 inhibitor 1 (also designated LRRK2-IN-1; CAS 1234480-84-2 for the free base or 1802525-61-6 for a related form) is a potent, ATP-competitive, and selective small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2), a validated therapeutic target in Parkinson's disease [1]. It exhibits nanomolar potency against both wild-type (WT) and the pathogenic G2019S mutant forms of the kinase, and serves as a widely used pharmacological tool for interrogating LRRK2-mediated signaling and cellular pathology [2].

Why Generic LRRK2 Inhibitor Substitution Fails: Critical Differentiators of LRRK2 Inhibitor 1 in Procurement


LRRK2 inhibitor 1 is not interchangeable with other LRRK2 tool compounds due to its unique combination of biochemical potency, selectivity profile, and well-characterized limitations. While more recent inhibitors may offer improved brain penetration or reduced off-target activity, LRRK2 inhibitor 1 remains a cornerstone tool for in vitro and cellular studies due to its extensive validation history [1]. Direct substitution with compounds like MLi-2 or GNE-7915 without accounting for differences in kinase selectivity, cellular target engagement kinetics, and documented cytotoxic liabilities can lead to irreproducible or misinterpreted results .

LRRK2 Inhibitor 1 Quantitative Differentiation Evidence: Potency, Selectivity, and Cellular Engagement


Biochemical Potency: LRRK2 Inhibitor 1 Exhibits Comparable Potency to Early Tool Compounds but is Less Potent than Next-Generation Inhibitors

LRRK2 inhibitor 1 (LRRK2-IN-1) demonstrates nanomolar potency against both wild-type and G2019S mutant LRRK2 in biochemical assays, with IC50 values of 13 nM and 6 nM, respectively . In a direct head-to-head comparison study, LRRK2-IN-1 showed an IC50 of 10.0 nM for WT LRRK2, compared to 0.70 nM for TTT-3002 and 140 nM for H-1152 [1]. This places LRRK2-IN-1 as a moderately potent tool compound, significantly more potent than non-selective inhibitors like H-1152 but less potent than next-generation inhibitors such as MLi-2 (IC50 = 0.76 nM) .

Parkinson's disease LRRK2 kinase biochemical assay

Kinome Selectivity: LRRK2 Inhibitor 1 Shows Moderate Selectivity with Known Off-Targets, Contrasting with Highly Selective Next-Generation Inhibitors

LRRK2 inhibitor 1 (LRRK2-IN-1) demonstrates moderate kinome selectivity, targeting 12 out of 442 kinases tested in a kinase-binding and biochemical assay at concentrations below 10 µM . Notably, it inhibits DCLK2 with an IC50 of 45 nM and suppresses MAPK7 autophosphorylation with an EC50 of 160 nM . Additionally, LRRK2-IN-1 inhibits DCLK1 kinase with an IC50 of 2.61 nM, which is more potent than its activity against the primary target LRRK2 WT (IC50 = 13 nM) . In contrast, the next-generation inhibitor MLi-2 exhibits >100-fold kinome selectivity, inhibiting only 5 kinases (CLK4, MAP3K14, MAP3K5, CLK2, TTK) with IC50 < 1 µM [1], while GNE-7915 inhibits only LRRK2, TTK, and ALK >30% at 0.1 µM in a 451-kinase panel [2]. This selectivity profile renders LRRK2-IN-1 less suitable for experiments requiring exquisite LRRK2 specificity.

kinase selectivity off-target profiling chemical probe

Cellular Target Engagement: LRRK2 Inhibitor 1 Induces pSer935 Dephosphorylation but with Documented Cytotoxic and Genotoxic Liabilities

In cellular assays, LRRK2-IN-1 induces dose-dependent dephosphorylation of LRRK2 at Ser910 and Ser935, a key pharmacodynamic marker of target engagement, with complete inhibition observed at 0.05–3 µM in stably transfected HEK293 cells . However, the compound also exhibits moderate cytotoxicity (IC50 = 49.3 µM in HepG2 cells) and genotoxicity at concentrations of 15.6 µM (with S9 metabolic activation) and 3.9 µM (without S9) . In contrast, the GSK compound (Compound 1) does not exhibit any detectable cyto- or genotoxicity in comparable assays [1]. This differential toxicity profile is a critical consideration for experimental design, particularly for long-term cellular studies or when interpreting viability-based readouts.

cellular pharmacology target engagement cytotoxicity

Brain Penetration: LRRK2 Inhibitor 1 Exhibits Limited CNS Exposure, a Key Limitation for In Vivo Parkinson's Disease Models

LRRK2-IN-1 has limited brain penetrance, as evidenced by the lack of LRRK2 dephosphorylation in mouse brain following systemic administration (100 mg/kg, IP), despite robust target engagement in peripheral tissues such as kidney [1]. The IUPHAR/BPS Guide to Pharmacology explicitly notes the compound's limited brain penetrance [2]. In contrast, next-generation inhibitors including MLi-2 (IC50 = 0.76 nM, brain-penetrant), GNE-7915 (IC50 = 9 nM, brain-penetrable), and PF-06447475 (IC50 = 3 nM, brain-penetrant) are specifically optimized for CNS exposure . This fundamental pharmacokinetic difference dictates that LRRK2-IN-1 is suitable only for in vitro, ex vivo, or peripheral target engagement studies, and is not appropriate for interrogating LRRK2 function in the central nervous system in vivo.

blood-brain barrier CNS penetration in vivo pharmacology

Mutant Selectivity: LRRK2 Inhibitor 1 Preferentially Inhibits G2019S Over WT LRRK2 but is Ineffective Against Drug-Resistant A2016T Mutant

LRRK2-IN-1 exhibits modest preferential inhibition of the pathogenic G2019S mutant (IC50 = 6-7.3 nM) over wild-type LRRK2 (IC50 = 10-13 nM) . However, it is essentially inactive against the drug-resistant A2016T gatekeeper mutant, with an IC50 of 2.45 µM, representing a >180-fold loss of potency compared to WT LRRK2 . In head-to-head studies, TTT-3002 shows equipotent inhibition of WT and G2019S (IC50 = 0.70 nM for both) and maintains activity against R1441C (IC50 = 1.2 nM) [1]. This differential mutant profile is critical for studies employing specific LRRK2 variants or for investigating resistance mechanisms.

mutant selectivity drug resistance LRRK2 G2019S

Recommended Application Scenarios for LRRK2 Inhibitor 1 Based on Quantitative Differentiation Evidence


In Vitro Biochemical and Cellular Target Engagement Studies Not Requiring CNS Exposure

LRRK2 inhibitor 1 is ideally suited for in vitro kinase assays and cellular studies where moderate potency, well-characterized pharmacology, and the ability to monitor pSer935 dephosphorylation are sufficient. Its extensive citation history provides a robust foundation for comparative studies. However, users must account for its cytotoxic threshold (IC50 = 49.3 µM) and ensure concentrations remain below 10 µM to avoid off-target kinome effects . This compound is particularly valuable for validating LRRK2-dependent signaling in peripheral cell lines (e.g., HEK293, lymphoblastoid cells) and for generating control datasets against which novel inhibitors can be benchmarked [1].

Peripheral Target Engagement and Pharmacodynamic Studies in Rodent Models

In vivo, LRRK2 inhibitor 1 can be employed to assess peripheral LRRK2 target engagement, as demonstrated by complete dephosphorylation of Ser910 and Ser935 in mouse kidney following 100 mg/kg IP administration . This makes it a useful tool for studying LRRK2 function in peripheral organs or for validating pharmacodynamic assays in tissues such as kidney and spleen. Its lack of brain penetration is an advantage in studies where CNS exposure must be avoided, or where peripheral-restricted LRRK2 inhibition is the experimental objective [1].

Chemical Probe for Investigating LRRK2-Mediated Aggregate Formation and 14-3-3 Binding

LRRK2-IN-1 uniquely induces the relocalization of LRRK2 into aggregate and fibrillar-like structures upon inhibition, a phenotype linked to 14-3-3 protein dissociation . This specific cellular response is a hallmark of type I kinase inhibitors and provides a distinct experimental readout for probing LRRK2 scaffolding functions and protein-protein interactions. Studies focusing on this aggregation phenotype or on the dynamics of 14-3-3 binding should prioritize LRRK2-IN-1 over inhibitors that do not elicit this response [1].

Benchmarking and Comparative Pharmacology Against Next-Generation LRRK2 Inhibitors

Due to its status as one of the first widely adopted selective LRRK2 inhibitors, LRRK2-IN-1 serves as an essential reference compound for benchmarking the potency, selectivity, and cellular effects of newer inhibitors. Procurement of LRRK2-IN-1 alongside compounds like MLi-2, GNE-7915, or PF-06447475 enables rigorous comparative studies that elucidate structure-activity relationships, kinome selectivity evolution, and differential cellular phenotypes . Its well-documented limitations (moderate selectivity, cytotoxicity, poor brain penetration) provide critical negative controls that highlight the improved properties of optimized chemical probes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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